molecular formula C8H11NO B3022783 2-(Methoxymethyl)aniline CAS No. 62723-78-8

2-(Methoxymethyl)aniline

Cat. No.: B3022783
CAS No.: 62723-78-8
M. Wt: 137.18 g/mol
InChI Key: ZHERWZMAGGWSIX-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)aniline is a chemical compound used in scientific research for its unique properties. It is an organic compound with the chemical formula C8H11NO and is also known as 2-(Methoxymethyl)phenylamine. This compound is used in various fields, including chemistry, biochemistry, and pharmacology, for its diverse applications.

Scientific Research Applications

  • Synthesis of Tetrahydroquinolines Related to Virantmycin

    • 2-(Methoxymethyl)aniline is used in the synthesis of tetrahydroquinolines, which have relevance in antiviral research. It reacts to form N-propargylanilines, which can cyclize to produce various substituted dihydroquinolines, potentially important for antiviral compounds like Virantmycin (Francis, Williamson, & Ward, 2004).
  • Formation of a Delocalized Iridium Benzylidene

    • The compound is involved in the formation of a delocalized iridium benzylidene with azaquinone methide character. This process involves Lewis base directed α,α-dehydrogenation and has implications in catalysis and organometallic chemistry (Zhang, Mueller, & Schley, 2018).
  • Oxidative Conversion to Azobenzenes

    • It is used in oxidative conversions to produce azobenzenes, which are significant in organic synthesis. This process involves reaction kinetics and optimization for efficient production of azobenzenes, important in dyes, medicinals, and perfumery (Manjunatha, Dakshayani, Vaz, & Puttaswamy, 2016).
  • Polymerization in Water/Pentane Biphasic System

    • The compound's polymerization has been studied in water/pentane biphasic systems. This research focuses on the formation of water-soluble oligomers and insoluble polymeric products, which is significant for materials science and engineering (Mazur, 2007).
  • Synthesis of Optically Active Derivatives

    • This compound is utilized in the synthesis of optically active derivatives like 5-substituted-2-pyrrolidinone. These compounds, having atropisomeric structures, are significant in the field of stereochemistry and pharmaceutical research (Fujita et al., 2000).
  • Fenton-like Oxidation for Hazardous Methoxyanilines

    • The compound is involved in Fenton-like oxidation processes for the degradation of hazardous methoxyanilines in wastewater. This has implications for environmental chemistry and pollution control (Chaturvedi & Katoch, 2020).
  • Characterization as an Ambident Electrophile

    • The gas-phase reactivity of the methoxymethyl cation, derived from this compound, has been studied. This research is crucial for understanding its reactivity in various chemical processes (Freitas & O’Hair, 1998).
  • Electrochemical Polymerization

    • Research on the electrochemical polymerization of the compound, especially in the formation of poly(2-methoxyaniline), is significant in the field of conducting polymers and electrochemistry (D'aprano, Leclerc, & Zotti, 1993).

Safety and Hazards

2-(Methoxymethyl)aniline is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(methoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHERWZMAGGWSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491023
Record name 2-(Methoxymethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62723-78-8
Record name 2-(Methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxymethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 1-(methoxymethyl)-2-nitrobenzene (4.30 g, 25.7 mmol) and PtO2 (0.29 g, 1.29 mmol) in MeOH (30 mL) was charged with 1 atmosphere hydrogen and stirred at ambient temperature for 1 hour. Charcoal (5 g) was added and the reaction mixture was stirred for 10 minutes. The solid was removed by filtration and washed with methanol. The filtrate was concentrated under reduced pressure to give 2-(methoxymethyl)aniline (3.42 g, 96.9%) as a solid.
Quantity
4.3 g
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30 mL
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0.29 g
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5 g
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Synthesis routes and methods II

Procedure details

528 g of 21.8% strength Na2 [Fe(CO)4 ] solution (0.6 mol; 1 kg of the solution contains 633 g of water, 218 g of Na2 [Fe(CO)4 ], 108 g of Na2CO3 and 41 g of NaOH) are added dropwise to 101 g (0.6 mol) of o-methoxymethylnitrobenzene (Example 3a) in 1 l of methanol at 20°-30° C. Stirring is carried out for 1 hour at room temperature, after which the reaction mixture is diluted with ether. A brown oil separates out in the reaction vessel. The total reaction mixture is poured onto a silica gel column and is eluted with ether. Thereafter, the ether phase is evaporated, the residue is taken up in methylene chloride and the solution is dried over MgSO4. It is filtered under suction over silica gel and the solvent is then evaporated off under reduced pressure. The residue is purified by column chromatography with hexane and methylene chloride. 83.8 g of o-methoxymethylaniline are obtained as a brown oil, which is directly reacted further.
[Compound]
Name
Fe(CO)4
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0 (± 1) mol
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reactant
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solution
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1 kg
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633 g
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[Compound]
Name
Fe(CO)4
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0 (± 1) mol
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108 g
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41 g
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101 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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